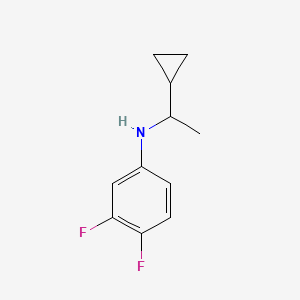

N-(1-cyclopropylethyl)-3,4-difluoroaniline

Description

N-(1-Cyclopropylethyl)-3,4-difluoroaniline is a fluorinated aromatic amine derivative characterized by a 3,4-difluoroaniline core substituted with a cyclopropylethyl group at the nitrogen atom. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the fluorine atoms and the cyclopropane ring.

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3,4-difluoroaniline |

InChI |

InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-9-4-5-10(12)11(13)6-9/h4-8,14H,2-3H2,1H3 |

InChI Key |

IMJNQXZMIFZPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the selection of a suitable aromatic precursor, typically a difluoroaniline derivative, which provides the core structure for subsequent modifications. The key starting compound is 3,4-difluoroaniline , which can be synthesized via halogenation or fluorination of aniline derivatives.

- 3,4-Difluoroaniline is commercially available or can be synthesized via electrophilic aromatic substitution, introducing fluorine atoms at the 3- and 4-positions of aniline.

- The amino group (–NH₂) serves as a directing group for subsequent substitutions and functionalizations.

Selective Nucleophilic Aromatic Substitution (SNAr)

The core strategy involves the selective substitution at the aromatic ring, particularly at the 3-position, with a cyclopropylmethyl group. This is achieved through nucleophilic aromatic substitution reactions, facilitated by activating groups and suitable leaving groups.

- The aromatic ring, bearing fluorine substituents, is reacted with cyclopropylmethylamine under conditions favoring SNAr.

- Fluorine substituents at the 3- and 4-positions activate the ring toward nucleophilic attack, especially at the less hindered position.

- Elevated temperatures (around 100–150°C)

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Use of bases like potassium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity

- Formation of N-cyclopropylmethyl-3,4-difluoroaniline via substitution at the targeted position.

Introduction of the Cyclopropyl Group

The key step involves attaching the cyclopropyl moiety to the amino group or directly to the aromatic ring, depending on the specific route:

- Route A: Direct nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the aromatic ring with cyclopropylamine.

- Route B: Reductive amination of a precursor aldehyde or ketone intermediate with cyclopropylamine.

- An aldehyde or ketone precursor (e.g., 3,4-difluoro-phenylacetaldehyde) reacts with cyclopropylamine.

- Reducing agents such as sodium cyanoborohydride or hydrogen with a metal catalyst (e.g., Pd/C) facilitate the formation of the secondary amine.

Functional Group Modifications and Purification

Post-attachment of the cyclopropyl group, further modifications may include:

- Acetylation: To protect or modify amino functionalities, using acetic anhydride or acetyl chloride.

- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

Final Deprotection and Purification

If protective groups were used, they are removed under appropriate conditions (acidic or basic hydrolysis). The final compound, N-(1-cyclopropylethyl)-3,4-difluoroaniline , is purified and characterized via NMR, IR, and mass spectrometry.

Data Table: Summary of Key Reagents and Conditions

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Synthesis of difluoroaniline | Fluorinating agents (e.g., Selectfluor) | Electrophilic fluorination | Aromatic fluorination |

| 2 | SNAr substitution | Cyclopropylamine, K₂CO₃ | 100–150°C, DMF/DMSO | Attach cyclopropyl group |

| 3 | Reductive amination | Cyclopropylamine, aldehyde/ketone, NaBH₃CN | Room temp to 50°C | Form secondary amine |

| 4 | Acetylation | Acetic anhydride | Room temp | Protect amino group |

| 5 | Purification | Crystallization/Chromatography | Standard techniques | Isolate pure product |

Research Findings and Considerations

- Selectivity: The fluorine substituents at positions 3 and 4 significantly influence regioselectivity during nucleophilic substitution, favoring substitution at the 3-position due to electronic effects.

- Reaction Optimization: Temperature control and choice of solvent are critical to maximize yield and purity, as evidenced by patent procedures and experimental reports.

- Safety: Cyclopropylamine is a volatile, potentially hazardous reagent; appropriate safety protocols are essential during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The difluoroaniline moiety can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Substituted anilines.

Scientific Research Applications

N-(1-cyclopropylethyl)-3,4-difluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Contributions

- Fluorine Synergy : In SARS-CoV-2 inhibitors, 3,5-difluoroaniline derivatives showed 10-fold higher activity (IC₅₀ = 0.24 μM) than 2,4-difluoro analogs (IC₅₀ >25 μM), highlighting the importance of meta-fluorine positioning. The 3,4-difluoro configuration in the target compound may offer a distinct electronic profile, balancing σ-hole interactions and dipole effects .

- Cyclopropylethyl vs. Benzyl/Piperidine Groups :

- In fentanyl derivatives, N-benzyl-4-piperidone analogs with 3,4-difluoroaniline showed μ-opioid receptor inhibition (91% at 10 μM). The cyclopropylethyl group in the target compound could reduce CNS penetration compared to benzyl groups but improve metabolic resistance to oxidative degradation .

- N-Benzyl derivatives (e.g., 1-benzyl-N-(3,4-difluorophenyl)piperidin-4-amine) synthesized via STAB-mediated reductive amination achieved moderate yields (50–60%). The cyclopropylethyl group may require optimized reaction conditions due to steric hindrance during coupling .

Physicochemical and Pharmacokinetic Properties

- However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments .

- For example, N-(3,4-difluorophenyl)acetamide derivatives showed rapid hepatic clearance in preclinical models, whereas cyclopropane-containing analogs demonstrated prolonged exposure .

Data Tables

Table 1: Comparison of 3,4-Difluoroaniline Derivatives

Table 2: Halogen Substitution Effects

| Aniline Substituent | Activity Against E. coli (% of furazolidone) | Activity Against S. aureus (% of furazolidone) | Reference |

|---|---|---|---|

| 3,4-Difluoro (1f) | 45% | 0% | |

| 3,4-Dichloro | 0% | 45% | |

| 4-Fluoro (1b) | 50% | 50% |

Biological Activity

N-(1-cyclopropylethyl)-3,4-difluoroaniline (CAS Number: 1019571-90-4) is a compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure:

- Molecular Formula : C₁₁H₁₃F₂N

- Molecular Weight : Approximately 197.22 g/mol

- Structural Features : The compound contains a cyclopropylethyl group and two fluorine atoms on the aniline ring, which enhance its lipophilicity and metabolic stability.

The presence of fluorine typically increases the compound's binding affinity to biological targets, making it a subject of interest in drug design.

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Protein Kinases : Compounds with similar structures have shown potential in inhibiting protein kinases involved in cancer signaling pathways.

- Enzymatic Activity : The compound may affect enzymatic pathways critical for cellular processes, although specific interactions remain to be fully elucidated .

Biological Activity and Pharmacological Applications

The biological activity of this compound has been investigated in various contexts:

- Anticancer Activity : Similar compounds have been reported to exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, the inhibition of Raf kinases has been linked to the treatment of several cancer types including leukemia and solid tumors .

- Antimicrobial Properties : The structural analogs of this compound are often evaluated for their antibacterial activity. Fluorinated compounds are known to enhance the efficacy against Gram-negative bacteria due to improved membrane permeability and interaction with bacterial DNA synthesis enzymes .

Study 1: Anticancer Efficacy

A study focused on a related compound demonstrated that fluorinated anilines could inhibit cell proliferation in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis. Although specific data for this compound is limited, the structural similarities suggest potential efficacy .

Study 2: Antimicrobial Activity

Research into the antimicrobial properties of structurally similar compounds indicated that the presence of fluorine enhances activity against specific bacterial strains. For instance, compounds with a cyclopropyl moiety showed increased potency against resistant strains by disrupting bacterial DNA replication processes .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | C₁₁H₁₃F₂N | Potential anticancer and antibacterial | Enhanced lipophilicity |

| N-(cyclopropylmethyl)-3-fluoroaniline | C₉H₁₁FN | Moderate antibacterial | Single fluorine substituent |

| 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | C₉H₉BrF₂N | Variable reactivity | Bromine substituent affects reactivity |

| N-cyclopropyl-2,6-difluoroaniline | C₉H₉F₂N | Distinct pharmacological properties | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-cyclopropylethyl)-3,4-difluoroaniline, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 3,4-difluoroaniline (precursor) with a cyclopropylethyl halide (e.g., bromide or chloride). Key steps include:

- Base Selection : Triethylamine or NaHCO₃ to deprotonate the amine and facilitate nucleophilic substitution .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates .

- Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization removes unreacted starting materials and isomers .

- Data Contradiction Analysis : Discrepancies in yields may arise from competing hydrolysis of the alkyl halide; using anhydrous conditions and molecular sieves improves reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and aromatic fluorine coupling patterns. ¹⁹F NMR confirms substitution positions (δ -135 to -145 ppm for 3,4-difluoro groups) .

- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1500–1600 cm⁻¹ (C-F stretches) validate functional groups .

- HPLC-MS/MS : Detects trace impurities (e.g., unreacted 3,4-difluoroaniline) with limits of quantification (LOQ) < 1 ppm .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-311G+(d,p) basis sets model ground-state structures and fluorine-induced electronic effects .

- HOMO-LUMO Analysis : Identifies electrophilic/nucleophilic sites; fluorines lower LUMO energy, enhancing electrophilicity .

- Reactivity Predictions : Transition-state modeling for alkylation reactions explains steric effects from the cyclopropylethyl group .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are refinement protocols adjusted in SHELXL?

- Methodological Answer :

- Disorder Handling : Cyclopropane rings often exhibit rotational disorder. SHELXL restraints (e.g., DFIX, SIMU) stabilize refinement .

- Hydrogen Bonding : Intermolecular N-H⋯F interactions are resolved using difference Fourier maps; hydrogen atoms are refined with riding models .

- Twinning Detection : PLATON or ROTAX checks for twinning in orthorhombic crystals .

Q. How do structural modifications (e.g., N-alkyl chain length) affect the biological activity of 3,4-difluoroaniline derivatives as enzyme inhibitors?

- Methodological Answer :

- SAR Studies : Comparing cyclopropylethyl vs. linear alkyl chains in tyrosinase inhibition assays reveals steric and hydrophobic effects .

- Molecular Docking : AutoDock Vina predicts binding affinities; cyclopropylethyl groups enhance π-alkyl interactions in enzyme active sites .

- Data Contradiction : Lower activity in electron-poor analogs (e.g., nitro-substituted) suggests electron-donating groups optimize enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.